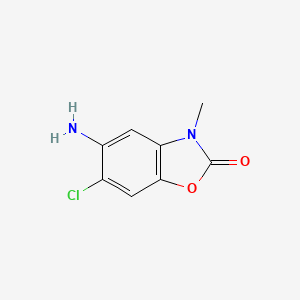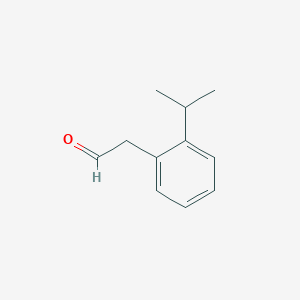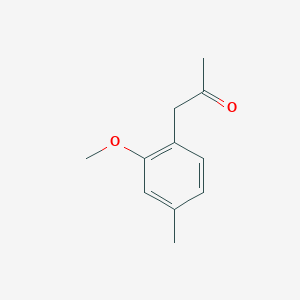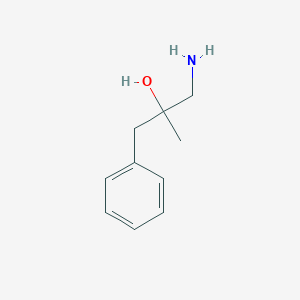
rac-sodium(1R,3R)-2,2-difluoro-3-(hydroxymethyl)cyclopropane-1-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Rac-sodium(1R,3R)-2,2-difluoro-3-(hydroxymethyl)cyclopropane-1-carboxylate is a chemical compound with a unique cyclopropane ring structure. This compound is characterized by the presence of two fluorine atoms, a hydroxymethyl group, and a carboxylate group. The stereochemistry of the compound is defined by the (1R,3R) configuration, indicating the specific spatial arrangement of the substituents around the cyclopropane ring.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of rac-sodium(1R,3R)-2,2-difluoro-3-(hydroxymethyl)cyclopropane-1-carboxylate typically involves the following steps:
Formation of the Cyclopropane Ring: The cyclopropane ring can be formed through a cyclopropanation reaction, where an alkene reacts with a carbene precursor in the presence of a catalyst.
Introduction of Fluorine Atoms: The difluoro substitution can be achieved using fluorinating agents such as diethylaminosulfur trifluoride (DAST) or Selectfluor.
Hydroxymethylation: The hydroxymethyl group can be introduced through a hydroxymethylation reaction, where a suitable precursor reacts with formaldehyde.
Carboxylation: The carboxylate group can be introduced through a carboxylation reaction, where a suitable precursor reacts with carbon dioxide.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions and catalysts to ensure high yield and purity. The process may include continuous flow reactors and advanced purification techniques to achieve the desired product quality.
化学反応の分析
Types of Reactions
Rac-sodium(1R,3R)-2,2-difluoro-3-(hydroxymethyl)cyclopropane-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.
Reduction: The carboxylate group can be reduced to form an alcohol.
Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common nucleophiles include amines, thiols, and alkoxides.
Major Products Formed
Oxidation: Formation of 2,2-difluoro-3-(carboxymethyl)cyclopropane-1-carboxylate.
Reduction: Formation of 2,2-difluoro-3-(hydroxymethyl)cyclopropane-1-methanol.
Substitution: Formation of various substituted cyclopropane derivatives depending on the nucleophile used.
科学的研究の応用
Rac-sodium(1R,3R)-2,2-difluoro-3-(hydroxymethyl)cyclopropane-1-carboxylate has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Used in the development of new materials and chemical processes.
作用機序
The mechanism of action of rac-sodium(1R,3R)-2,2-difluoro-3-(hydroxymethyl)cyclopropane-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating receptor activity to influence cellular signaling.
Altering Gene Expression: Affecting the expression of genes involved in various biological processes.
類似化合物との比較
Rac-sodium(1R,3R)-2,2-difluoro-3-(hydroxymethyl)cyclopropane-1-carboxylate can be compared with other similar compounds, such as:
Sodium(1R,2R)-2-(hydroxymethyl)cyclopropane-1-carboxylate: Lacks the difluoro substitution, resulting in different chemical properties and reactivity.
Sodium(1R,3R)-2,2-difluoro-3-(methyl)cyclopropane-1-carboxylate: Lacks the hydroxymethyl group, affecting its biological activity and interactions.
The unique combination of the difluoro and hydroxymethyl groups in this compound contributes to its distinct chemical and biological properties, making it a valuable compound for various scientific research applications.
特性
分子式 |
C5H5F2NaO3 |
|---|---|
分子量 |
174.08 g/mol |
IUPAC名 |
sodium;(1S,3S)-2,2-difluoro-3-(hydroxymethyl)cyclopropane-1-carboxylate |
InChI |
InChI=1S/C5H6F2O3.Na/c6-5(7)2(1-8)3(5)4(9)10;/h2-3,8H,1H2,(H,9,10);/q;+1/p-1/t2-,3+;/m1./s1 |
InChIキー |
RXRBPRACTQTRLM-MUWMCQJSSA-M |
異性体SMILES |
C([C@@H]1[C@H](C1(F)F)C(=O)[O-])O.[Na+] |
正規SMILES |
C(C1C(C1(F)F)C(=O)[O-])O.[Na+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![L-Valine, N-[N-[(9H-fluoren-9-ylmethoxy)carbonyl]glycyl]-(9CI)](/img/structure/B13620508.png)
![rac-1-[(3aR,5R,6aR)-hexahydro-2H-furo[3,2-b]pyrrole-5-carbonyl]pyrrolidine hydrochloride](/img/structure/B13620513.png)
![{6-Bromo-[1,2,4]triazolo[1,5-a]pyridin-2-yl}methanol](/img/structure/B13620534.png)




